dl-Laudanosoline hydrobromide
CAS No.: 84030-13-7
Cat. No.: VC1872167
Molecular Formula: C17H20BrNO4
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84030-13-7 |
|---|---|
| Molecular Formula | C17H20BrNO4 |
| Molecular Weight | 382.2 g/mol |
| IUPAC Name | 1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
| Standard InChI | InChI=1S/C17H19NO4.BrH/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,19-22H,4-6H2,1H3;1H |
| Standard InChI Key | UMVRVVIYKLBXAF-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O.Br |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O.Br |
Introduction
Chemical Identity and Structure
Chemical Identification
DL-Laudanosoline hydrobromide is available in its trihydrate form with the chemical formula C17H19NO4,HBr,3H2O and is registered under CAS number 303136-74-5 . This compound belongs to the 1,2,3,4-tetrahydroisoquinoline class of molecules, specifically characterized by a 6,7-diol substitution pattern that contributes to its biological activity . The compound represents a racemic mixture of the D and L enantiomers, as indicated by the "DL" prefix.
Structural Features
The core structure of laudanosoline features a tetrahydroisoquinoline skeleton with hydroxyl groups at positions 6 and 7. This distinctive molecular framework contributes to its potential binding affinity for specific viral targets, particularly the PA N endonuclease of influenza viruses . The hydrobromide salt form enhances its stability and solubility characteristics for research applications, while the trihydrate form incorporates three water molecules in its crystal structure .
Physical and Chemical Properties
Physical State and Appearance
DL-Laudanosoline hydrobromide trihydrate exists as a powder at room temperature . The physical appearance is consistent with many pharmaceutical research compounds, facilitating handling in laboratory settings.
Solubility Profile
The compound demonstrates good water solubility, an important characteristic for biological testing and pharmaceutical formulation development . This property enhances its utility in various research applications, particularly for in vitro studies examining antiviral activity.
Stability and Reactivity
Under recommended storage conditions, DL-Laudanosoline hydrobromide trihydrate maintains chemical stability . No hazardous reactions occur during standard handling and storage when complying with proper laboratory practices. The compound should be protected from excessive heat, as high temperatures may lead to the formation of hazardous decomposition products including carbon oxides and potentially toxic vapors .
Pharmacological Applications and Research
Antiviral Activity
Recent research has identified laudanosoline derivatives as promising compounds in the development of novel antiviral agents, specifically targeting influenza viruses . The core structure has been used as a foundation for synthesizing a series of derivatives with enhanced potency against viral replication.
Mechanism of Action
Studies indicate that laudanosoline-based compounds can bind to the PA N endonuclease component of the influenza virus RNA-dependent RNA polymerase complex . This interaction inhibits the viral replication process, effectively blocking viral propagation in host cells. The tetrahydroisoquinoline scaffold provides an optimal framework for designing inhibitors that exploit specific binding pockets within the viral enzyme.
Structure-Activity Relationship
Research has focused on modifying the basic laudanosoline structure to enhance antiviral potency. Particular attention has been given to creating 1,3-cis-N-substituted-1,2,3,4-tetrahydroisoquinoline derivatives that more effectively exploit binding pockets 3 and 4 in the PA N endonuclease . These structural modifications have yielded compounds with improved activity profiles.
Research Developments and Applications
Influenza Virus Inhibition
Lead compounds developed from the laudanosoline scaffold have demonstrated broad anti-influenza effects with EC50 values in the submicromolar to low micromolar range (0.43 to 1.12 μM) in vitro . This potent activity suggests significant potential for therapeutic development, especially given the growing challenge of resistance to existing antiviral drugs.
In Vivo Efficacy
Beyond cellular models, laudanosoline-derived compounds have shown promising inhibitory activity in mouse models of influenza infection . This translation from in vitro to in vivo efficacy represents an important milestone in the development pathway for these compounds as potential therapeutic agents.
Relevance to Drug Resistance
The emergence of highly pathogenic influenza viruses and increasing resistance to existing antiviral medications has heightened interest in novel inhibitors like those derived from laudanosoline . The unique mechanism of action targeting the PA N endonuclease makes these compounds particularly valuable in addressing resistance mechanisms that affect current antiviral therapies.
Regulatory Considerations
Waste Disposal
Non-recyclable surplus and solutions containing the compound must be sent to a licensed professional waste disposal service, while respecting local statutory instructions . Contaminated packaging should be eliminated following the same protocols as the contained product. These measures ensure environmental protection and compliance with regulatory requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume